molecular formula C32H16 B1175526 N4-AcetylSulfanilamide CAS No. 121-69-9

N4-AcetylSulfanilamide

Cat. No.: B1175526
CAS No.: 121-69-9
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Description

Historical Context and Early Recognition of N4-Acetylsulfanilamide in Chemical Sciences

The journey of this compound is intrinsically linked to the development of sulfonamide drugs, which marked a therapeutic revolution in the 1930s. theseus.fi While its parent compound, sulfanilamide (B372717), was recognized for its antibacterial properties, this compound was initially identified as a primary metabolite. Early research focused on its synthesis and chemical characterization. acs.orggatech.edu The synthesis typically involves the acetylation of sulfanilamide, a process that was crucial for understanding the metabolic fate of these early antibacterial agents. ontosight.ai This early work laid the foundation for its use in more complex biochemical and medicinal chemistry studies.

The development of analytical methods was paramount in distinguishing this compound from its parent compound and other metabolites. Techniques such as colorimetric assays, and later chromatographic methods, were instrumental in its detection and quantification in biological samples. nih.gov The synthesis of isotopically labeled this compound, particularly with sulfur-35, further enabled detailed metabolic and disposition studies. researchgate.net

This compound's Significance as a Model Compound in Biochemical Transformation Studies

This compound has served as a crucial model compound for investigating biochemical transformations, particularly acetylation and deacetylation reactions. researchgate.net These processes are fundamental in drug metabolism, influencing the efficacy and clearance of numerous therapeutic agents.

Studies across various species have revealed significant differences in the metabolism of sulfanilamide to this compound. For instance, while it is a major metabolite in rats, some marsupials and the echidna show a limited ability to acetylate sulfanilamide. nih.gov This species-specific variation has made this compound a valuable tool for comparative biochemistry and understanding the evolution of metabolic pathways.

Research has also demonstrated the role of this compound in studying enzymatic processes. It is a known inhibitor of carbonic anhydrase isozymes, highlighting its utility in enzyme kinetics and inhibitor design studies. caymanchem.com The compound's interaction with enzymes like dihydropteroate (B1496061) synthase, a key enzyme in bacterial folate synthesis, has also been a subject of investigation, contributing to the understanding of sulfonamide resistance mechanisms. solubilityofthings.com Furthermore, its formation from the herbicide asulam (B1667650) involves conversion to sulfanilamide by intestinal microflora, followed by hepatic N4-acetylation, illustrating its importance in studying xenobiotic metabolism. caymanchem.com

Evolution of Research Perspectives on this compound in Medicinal and Environmental Chemistry

The focus of research on this compound has expanded significantly over the years, moving from a simple metabolite to a compound of interest in its own right in medicinal and environmental chemistry.

In medicinal chemistry, while not a potent antimicrobial itself, this compound is a key reference compound in the development and evaluation of new sulfonamide-based drugs. semanticscholar.org Its synthesis and biological evaluation are often prerequisites in the design of novel antitubercular agents and other therapeutics. semanticscholar.org The structure of this compound has been used as a scaffold for creating new compounds with potential anti-infective and anti-inflammatory activities. ontosight.ai

From an environmental perspective, the presence of this compound and other acetylated sulfonamide metabolites in wastewater has raised concerns. researchgate.net As a transformation product of both pharmaceuticals and agrochemicals like asulam, its fate and transport in the environment are of significant interest. caymanchem.comnih.gov Studies on the biodegradation of acetylated sulfonamides are crucial for assessing their environmental risk. Research has shown that under certain conditions, N4-acetylated sulfonamides can revert to their more active parent compounds, potentially contributing to the spread of antibiotic resistance. researchgate.net

Physicochemical Properties of this compound

PropertyValueUnit
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Melting PointUndetermined°C
Water Solubility (log10WS)-1.61mol/l
Octanol/Water Partition Coefficient (logPoct/wat)0.292

This table presents key physicochemical properties of this compound, with data sourced from various chemical databases. nih.govcaymanchem.comchemeo.compharmaffiliates.comfda.gov

Properties

CAS No.

121-69-9

Molecular Formula

C32H16

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of N4 Acetylsulfanilamide

Established Laboratory Synthetic Routes for N4-Acetylsulfanilamide

The traditional synthesis of this compound primarily revolves around the acetylation of sulfanilamide (B372717). This approach is a cornerstone of organic chemistry laboratory practices and has been extensively documented.

Acetylation of Sulfanilamide and Related Precursors

The most common laboratory synthesis of this compound involves the direct acetylation of sulfanilamide. This reaction is a nucleophilic acyl substitution where the amino group of sulfanilamide attacks the electrophilic carbonyl carbon of an acetylating agent. The purpose of this acetylation is often to protect the aromatic amino group during subsequent reactions, such as chlorosulfonation, preventing unwanted side reactions and ensuring regioselectivity. wisc.edu

The general scheme for the synthesis of sulfanilamide, which includes the formation of this compound (referred to as 4-acetamidobenzenesulfonamide (B121751) in some literature), often starts from aniline (B41778). wisc.eduyoutube.com Aniline is first acetylated to form acetanilide, which then undergoes chlorosulfonation followed by amination to yield 4-acetamidobenzenesulfonamide. wisc.edu The final step to obtain sulfanilamide is the hydrolysis of the acetyl group. tu.edu.iq For the specific synthesis of this compound as the final product, the initial steps involving the creation of the sulfonamide group are followed by the acetylation of the N4-amino group.

Utilization of Acetylating Agents in this compound Synthesis

A variety of acetylating agents can be employed for the synthesis of this compound, with acetic anhydride (B1165640) being the most common and efficient choice in a laboratory setting. wisc.eduyoutube.com The reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297), to neutralize the acetic acid byproduct and drive the reaction to completion. wisc.edu Acetic anhydride is preferred over acetic acid because its carbonyl carbons are more electrophilic, leading to a faster and more efficient amide formation. youtube.com

Other acetylating agents that can be used include acetyl chloride. However, its high reactivity and the generation of corrosive hydrogen chloride gas make it less convenient for standard laboratory preparations compared to acetic anhydride. bu.edu.eg The choice of acetylating agent can influence the reaction conditions and the work-up procedure. For instance, when using acetyl chloride, a stronger base might be required to neutralize the HCl produced.

Table 1: Common Acetylating Agents in this compound Synthesis

Acetylating Agent Typical Reaction Conditions Byproduct Advantages Disadvantages
Acetic Anhydride Presence of a weak base (e.g., sodium acetate) Acetic acid Readily available, efficient, easier to handle than acetyl chloride. youtube.com Requires careful control of temperature.
Acetyl Chloride Requires a base (e.g., pyridine) to neutralize HCl Hydrogen chloride Highly reactive. Corrosive byproduct, moisture sensitive. bu.edu.eg

Exploration of Novel Synthetic Approaches for this compound and its Analogues

In recent years, there has been a growing interest in developing more sustainable and efficient methods for chemical synthesis, including that of this compound and its derivatives. These novel approaches often focus on enzymatic catalysis and the principles of green chemistry.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis, which utilizes enzymes as catalysts, offers several advantages, including high selectivity under mild reaction conditions. ijpsjournal.comunimi.it Lipases are a class of enzymes that have been explored for acylation and deacylation reactions in organic synthesis. unimi.itmdpi.com While the direct lipase-catalyzed synthesis of this compound is not extensively documented, the application of lipases in the acetylation and deacetylation of related structures suggests its potential. For instance, lipases have been used for the regioselective acylation of hydroxyl groups in complex molecules and for the kinetic resolution of racemic mixtures. unimi.itnih.gov The use of lipase (B570770) PS in vinyl acetate has been shown to be effective for the acetylation of N-acetylneuraminic acid derivatives, demonstrating the feasibility of enzymatic acetylation. nih.gov This approach could potentially be adapted for the N-acetylation of sulfanilamide, offering a greener alternative to traditional chemical methods.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. ijpsjournal.comrsc.org In the context of this compound synthesis, this has led to the development of solvent-free and microwave-assisted methods.

Solvent-free reactions minimize the use of hazardous organic solvents, reducing waste and environmental pollution. ijpsjournal.comjddhs.com The synthesis of N-acylsulfonamides has been successfully achieved by grinding the reactants together in the absence of a solvent, leading to high yields and purity. chemicalbook.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) is another green chemistry technique that can significantly reduce reaction times and energy consumption. ijpsjournal.com The application of microwave irradiation has been shown to accelerate the synthesis of various sulfonamide derivatives. mdpi.comnih.gov For instance, the N-acylation of amines and sulfonamides with acetic anhydride has been efficiently carried out under ultrasound irradiation, another energy-efficient technique. orientjchem.org These methods offer a more sustainable and efficient alternative to conventional heating methods for the synthesis of this compound. jddhs.com

Table 2: Comparison of Synthetic Methodologies for this compound

Methodology Key Features Advantages
Established Laboratory Synthesis Use of traditional acetylating agents like acetic anhydride. wisc.eduyoutube.com Well-documented, reliable, and high-yielding.
Chemoenzymatic Synthesis Employs enzymes, such as lipases, as catalysts. unimi.itmdpi.com High selectivity, mild reaction conditions, environmentally friendly.
Green Chemistry Approaches Includes solvent-free reactions and microwave-assisted synthesis. ijpsjournal.comorientjchem.org Reduced waste, lower energy consumption, faster reaction times.

Derivatization and Structural Modifications of this compound

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential biological activities. researchgate.netnih.gov Structural modifications can be made at various positions of the molecule to modulate its physicochemical properties and biological effects.

Derivatization often involves reactions at the sulfonamide nitrogen (N1) or modifications of the aromatic ring. For example, new classes of triazolopyrimidine acylsulfonamides have been synthesized by coupling sulfonamides with triazolopyrimidine carboxylic acid. researchgate.net Additionally, the synthesis of novel sulfanilamide-derived 1,2,3-triazoles has been explored for their potential antibacterial and antifungal activities. caymanchem.comcaymanchem.com

The N-acylsulfonamide moiety itself is of significant interest in medicinal chemistry due to its specific physicochemical properties. nih.gov The synthesis of various N-acylsulfonamide analogues, where the acetyl group is replaced by other acyl groups, allows for the exploration of structure-activity relationships. researchgate.net These modifications can influence the compound's ability to interact with biological targets. researchgate.net For instance, the modification of flavonoids with sulfonamide groups has been investigated to enhance their antimicrobial activity. nih.gov

Synthesis of Deuterium-Labeled this compound for Research Applications

The synthesis of isotopically labeled compounds, particularly with deuterium (B1214612), is a critical practice in medicinal chemistry and drug metabolism studies. Deuterium-labeled this compound serves as an invaluable tool, primarily as an internal standard for quantitative bioanalytical assays using mass spectrometry. The introduction of deuterium atoms increases the molecular weight of the compound, allowing it to be distinguished from the unlabeled analyte while maintaining nearly identical chemical properties.

Effective and operationally simple methods for the synthesis of deuterated compounds have been developed, often utilizing deuterium sources such as heavy water (D₂O), deuterated methanol (B129727) (CD₃OD), and sodium borodeuteride (NaBD₄) researchgate.net. While specific literature detailing the synthesis of deuterium-labeled this compound is not extensively available, established methodologies for labeling aromatic amines and acetyl groups can be applied.

A plausible synthetic route could involve:

Deuteration of the Aromatic Ring: The aromatic protons of a suitable precursor could be exchanged for deuterium via acid-catalyzed electrophilic substitution in the presence of a deuterium source like D₂SO₄ or CF₃COOD.

Use of a Labeled Precursor: The synthesis could start from a deuterated aniline, which is then acetylated and sulfonated.

Deuterated Acetyl Group: A deuterated acetyl group can be introduced using deuterated acetic anhydride ((CD₃CO)₂O) or acetyl chloride (CD₃COCl) during the N-acetylation step.

These labeled compounds are instrumental as mechanistic probes for enzymes and in studies elucidating metabolic pathways princeton.edunih.govscispace.com. The goal is to achieve high deuterium incorporation to prevent unfavorable interferences between the signals of the non-deuterated and deuterated compounds in analytical methods like liquid chromatography-tandem mass spectrometry (LC/MS/MS) researchgate.net.

Analog Synthesis via Amide Bond and Sulfonamide Moiety Alterations

The structural framework of this compound offers multiple sites for chemical modification to generate novel analogs with potentially enhanced biological activities. Research has focused on altering the amide bond and the sulfonamide moiety to explore new structure-activity relationships (SAR).

One prominent strategy involves the synthesis of N4-substituted sulfonamides. For instance, a series of novel sulfonamide-acetamide derivatives have been synthesized by reacting sulfonamide derivatives with 2-chloro-N-arylacetamides nih.gov. This approach modifies the structure by introducing various aryl groups, effectively altering the properties of the amide portion of the molecule. The general reaction involves the coupling of a sulfonamide with a substituted acetamide (B32628) in ethanol (B145695) under reflux conditions, often catalyzed by a base like triethylamine (B128534) nih.gov.

This methodology has been used to produce compounds such as:

N-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides

N-aryl-2-(4-(morpholinosulfonyl)-phenylamino)-acetamides

These syntheses demonstrate the versatility of the sulfonamide core for creating libraries of analogs by modifying both the amide and sulfonamide functionalities. The resulting compounds, which conjugate a sulfonamide group with various acetamide fragments, have been investigated for a range of biological activities nih.gov.

Starting Material 1 Starting Material 2 Resulting Analog Class Reference
Sulfonamide with piperidine (B6355638) moiety2-chloro-N-arylacetamidesN-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides nih.gov
Sulfonamide with morpholine (B109124) moiety2-chloro-N-arylacetamidesN-aryl-2-(4-(morpholinosulfonyl)-phenylamino)-acetamides nih.gov

Stereochemical Considerations in this compound Synthesis and Derivatives

The parent molecule, this compound, is achiral and does not possess any stereocenters. Its molecular structure is symmetrical, and therefore, its synthesis does not involve stereochemical control.

However, stereochemical considerations become highly relevant during the synthesis of its derivatives. Chirality, a key concept in stereochemistry, can be introduced into the this compound scaffold by incorporating substituents that create one or more chiral centers researchgate.net.

For example, in the synthesis of analogs described previously (Section 2.3.2), if a chiral 2-chloro-N-arylacetamide or a chiral amine is used, the resulting product will be a chiral molecule. In such cases, the synthesis can lead to a mixture of enantiomers or diastereomers.

Controlling the stereochemical outcome is a central challenge in modern organic synthesis researchgate.net. The strategies to achieve stereoselectivity in the synthesis of chiral this compound derivatives could include:

Asymmetric Synthesis: Employing chiral catalysts or reagents to favor the formation of one stereoisomer over another.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction.

Chiral Resolution: Separating a racemic mixture of the final product into its individual enantiomers.

While this compound itself is achiral, the design and synthesis of its more complex, biologically active derivatives often necessitate careful management of stereochemistry to produce the desired stereoisomer researchgate.net.

Biochemical Transformations and Metabolic Fates of N4 Acetylsulfanilamide in Model Systems

Enzymatic Acetylation Mechanisms Leading to N4-Acetylsulfanilamide Formation

The formation of this compound from its parent compound, sulfanilamide (B372717), is a critical metabolic step mediated by a specific class of enzymes. This acetylation process is a key determinant in the metabolic fate of sulfonamides.

Role of N-Acetyltransferases in this compound Biosynthesis in Non-Human Organisms

In various non-human organisms, the biosynthesis of this compound is catalyzed by N-acetyltransferases (NATs). wikipedia.org These cytosolic enzymes facilitate the transfer of an acetyl group from a donor molecule, acetyl-coenzyme A (acetyl-CoA), to the N4-amino group of sulfanilamide. karger.comsemanticscholar.org This enzymatic reaction is a double displacement (ping-pong bi-bi) mechanism. wikipedia.org Initially, the enzyme's active site cysteine residue is acetylated by acetyl-CoA. Subsequently, the acetylated enzyme transfers the acetyl group to the arylamine substrate, in this case, sulfanilamide, to form this compound. wikipedia.org

The presence and activity of NATs can vary significantly among different species. For instance, dogs and foxes are known to have a limited capacity to acetylate xenobiotics, including sulfonamides. wikipedia.orgkarger.com In contrast, species like rabbits have been historically used in studies demonstrating the N-acetylation of sulfanilamide in liver preparations. worldscientific.com The efficiency of acetylation is also influenced by the specific N1-substituent on the sulfonamide ring, leading to varying degrees of this compound formation across different sulfonamides. karger.com

Substrate Specificity and Kinetic Studies of Acetylation Processes

N-acetyltransferases exhibit distinct but sometimes overlapping substrate specificities. For example, human NAT1 shows a preference for acetylating substrates like sulfanilamide. wikipedia.org Kinetic studies using recombinant human NAT2 have been conducted to determine the apparent Vmax and Km values for the acetylation of a series of sulfonamides. scholaris.ca These studies have revealed that NAT2 can catalyze the acetylation of the nitrogen atom of the sulfonamide substrate. scholaris.ca

The affinity of NAT2 for its substrates has been shown to increase with certain structural modifications on the sulfonamide molecule, such as an increase in the number of methyl groups on a pyrimidine (B1678525) ring or a decrease in the number of nitrogen atoms in the N1-substituent. scholaris.ca Interestingly, while the substrate affinities (Km) can vary significantly, the maximum reaction velocities (Vmax) for the acetylation of different sulfonamides by NAT2 have been observed to vary by less than an order of magnitude. scholaris.ca Both the apparent Vmax and the specificity constants (Vmax/Km) were found to increase with the number of methyl groups on the pyrimidine ring, a trend that aligns with in vivo acetylation rates. scholaris.ca

Further Biotransformations and Hydrolysis of this compound in Vitro

Kinetics of this compound Hydrolysis in Controlled Environments

The hydrolysis of the acetamide (B32628) group in this compound can occur, regenerating sulfanilamide. The rate of this deacetylation process is dependent on the specific structure of the sulfonamide, particularly the N1-substituent, and also varies between species. karger.com For instance, when N4-acetylsulfonamides are administered to dogs, which lack significant acetylation capacity, they are rapidly deacetylated. karger.com

The following table presents pharmacokinetic parameters of N4-acetylsulfametrole, illustrating its elimination kinetics in a controlled study.

ParameterValue
Urine pH5.87 ± 0.75
Half-life (h)3.53 ± 0.35
% of dose excreted77.7 ± 21.5
Renal clearance (ml/min)122.3 ± 40.5
Data from Hekster et al. ru.nl

Deacetylation Pathways of this compound in Non-Clinical Models

Deacetylation, the reverse reaction of acetylation, is an integral part of the metabolic equilibrium of sulfonamides. researchgate.net This process has been observed in various non-clinical models. In vitro studies have demonstrated the deacetylation of N4-acetylsulfanilamides. karger.com In ruminants like goats and calves, while N4-acetylation occurs, deacetylation of N4-acetylated sulfonamides has also been noted, although in some cases to a small extent. researchgate.nettandfonline.com

The balance between acetylation and deacetylation is influenced by the specific acetylating-deacetylating enzyme composition of the organism and the chemical structure of the sulfonamide. tandfonline.com For example, in dogs, N4-acetylsulfamerazine is deacetylated to sulfamerazine. calameo.com Formamidase, an enzyme found in rat liver cytosol, has been shown to deacylate this compound. researchgate.net

Comparative Biochemical Metabolism of Sulfonamides Yielding this compound across Model Systems

The metabolism of sulfonamides to this compound and the subsequent fate of this metabolite exhibit considerable variation across different model systems and species. This variability is largely attributed to differences in the expression and activity of N-acetyltransferases and deacetylating enzymes.

The extent of N4-acetylation is species-dependent. karger.com For instance, while sulfadimidine can be acetylated to almost 90% in humans, the percentage varies in other species. karger.com Ruminant calves excrete a relatively small proportion (8-14%) of administered sulfonamides as the N4-acetylated metabolite in their urine. tandfonline.com In contrast, dogs are poor acetylators but are efficient at deacetylating administered N4-acetylsulfonamides. karger.com

The interplay between acetylation and deacetylation creates a metabolic equilibrium. karger.comresearchgate.net The position of this equilibrium is dependent on both the species and the specific sulfonamide structure. researchgate.nettandfonline.com This dynamic process of acetylation and deacetylation can be conceptualized as a series of metabolic oscillations. karger.com

The following table summarizes the comparative metabolism of sulfadimidine in different species, highlighting the variability in N4-acetylation.

SpeciesKey Metabolic FeaturesReference
HumanHigh degree of N4-acetylation (e.g., up to 90% for sulfadimidine). karger.com
DogPoor acetylators, rapid deacetylation of N4-acetylsulfonamides. karger.com
Ruminants (Calves, Goats)N4-acetylation occurs, but a smaller proportion is excreted as the acetylated metabolite compared to humans. Deacetylation is also observed. researchgate.nettandfonline.com
RabbitHistorically used to demonstrate N-acetylation of sulfanilamide in liver slices. worldscientific.com

This comparative view underscores the importance of considering species-specific metabolic pathways when studying the biotransformation of sulfonamides.

Role of this compound as a Metabolic Intermediate in Enzyme Studies

This compound serves as a crucial metabolic intermediate in the study of biochemical transformations, particularly those involving acetylation and deacetylation reactions. Its formation and breakdown are central to understanding the kinetics, specificity, and species-dependent variations of the enzymes responsible for the metabolism of sulfanilamide and other arylamine compounds.

The primary metabolic pathway leading to the formation of this compound is the N-acetylation of the parent drug, sulfanilamide. This reaction is catalyzed by the enzyme N-acetyltransferase (NAT), which transfers an acetyl group from the cofactor acetylcoenzyme A to the N4-amino group of the sulfonamide. karger.comnih.gov The reverse reaction, the hydrolysis of the acetyl group to regenerate the parent sulfonamide, is known as deacetylation and is catalyzed by deacetylases or acylases. karger.com The dynamic interplay between these two enzymatic processes establishes a metabolic equilibrium that is dependent on the specific sulfonamide, the species being studied, and the tissue in which the enzymes are expressed. karger.comtandfonline.com

Enzyme studies have utilized this compound to investigate the activity and characteristics of these metabolic enzymes. For instance, when this compound is incubated with rat liver cytosol, the formation of its deacylated metabolite, sulfanilamide, can be observed and quantified. researchgate.net Such assays are instrumental in characterizing the enzymes involved. Research has shown that formamidase purified from rat liver cytosol can directly catalyze the deacetylation of this compound. researchgate.net The activity of this enzyme can be modulated by specific inhibitors, providing further insight into its mechanism.

The specificity of deacetylating enzymes has also been explored using this compound. A study on p-acetamidobenzoic acid (AABA) deacetylase from rat kidney homogenates found that while this enzyme could deacetylate AABA and, to a lesser extent, acetanilide, it did not act on this compound. portlandpress.com This finding highlights the substrate specificity among different deacetylating enzymes.

Furthermore, this compound itself has been studied as an inhibitor of other, unrelated enzymes. It has been identified as an inhibitor of several isoforms of carbonic anhydrase, demonstrating its potential to interact with multiple biological targets. caymanchem.com

The following tables summarize key findings from enzyme studies where this compound was a central component of the investigation.

Table 1: Studies on the Deacetylation of this compound in Various Biological Systems

Biological System Enzyme/Enzyme Class Key Findings Reference
Rat Liver Cytosol Formamidase Catalyzed the deacetylation of this compound to sulfanilamide. researchgate.net
Purified Rat Liver Formamidase Formamidase Directly deacetylated this compound. researchgate.net
Rat Kidney Homogenate p-acetamidobenzoic acid (AABA) deacetylase Did not deacetylate this compound, indicating substrate specificity. portlandpress.com
Goats (in vivo) Deacetylases Deacetylation of administered this compound was observed, but only to a small extent. nih.gov

Table 2: Inhibition Studies Involving this compound

Target Enzyme Inhibitor(s) of Deacetylation This compound as an Inhibitor (Ki values) Reference
Formamidase (Rat Liver) Paraoxon, Diisopropyl fluorophosphate Not Applicable researchgate.net
Carbonic Anhydrase II (Human) Not Applicable 246 nM caymanchem.com
Carbonic Anhydrase IX (Human) Not Applicable 135 nM caymanchem.com

| Carbonic Anhydrase XII (Human) | Not Applicable | 49 nM | caymanchem.com |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Sulfanilamide
Acetylcoenzyme A
p-acetamidobenzoic acid (AABA)
Acetanilide
Paraoxon
Diisopropyl fluorophosphate

Advanced Analytical Methodologies for N4 Acetylsulfanilamide Quantification and Detection in Research Matrices

Chromatographic Techniques for N4-Acetylsulfanilamide Separation and Detection

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For this compound, various chromatographic techniques are employed, each offering distinct advantages depending on the matrix and research objective.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of sulfonamides and their metabolites, including this compound. wu.ac.th Developing a robust HPLC method is a systematic process that involves optimizing several key parameters to achieve efficient separation from matrix components and other related substances. smatrix.com The application of Quality-by-Design (QbD) principles can significantly improve this process, moving from a one-factor-at-a-time approach to a more holistic, statistically-driven optimization. smatrix.com

Method development typically begins with the selection of an appropriate stationary phase, with reversed-phase columns like C8 and C18 being common choices. wu.ac.thresearchgate.net The mobile phase composition, a critical factor influencing retention and selectivity, is often a mixture of an aqueous component (like a phosphate or acetate (B1210297) buffer to control pH) and an organic modifier such as acetonitrile or methanol (B129727). neliti.com A gradient elution, where the proportion of the organic modifier is varied over time, is frequently used to separate compounds with a range of polarities in a single run. wu.ac.th Other parameters, including flow rate, column temperature, and injection volume, are fine-tuned to optimize peak shape, resolution, and analysis time. wu.ac.th Detection is commonly performed using a UV-visible or photodiode array (PDA) detector set at a wavelength where this compound exhibits strong absorbance, such as 265 nm. wu.ac.th

Table 1: Illustrative HPLC Method Parameters for Sulfonamide Analysis

Parameter Condition Rationale
Column YMC-Triart C8 (250x4.6 mm, 5µm) C8 stationary phase provides good retention and selectivity for moderately polar compounds like sulfonamides. wu.ac.th
Mobile Phase Gradient of Aqueous Buffer (e.g., Phosphate) and Acetonitrile Allows for the separation of multiple components with varying polarities within a reasonable timeframe. wu.ac.thneliti.com
Flow Rate 1.0 mL/min A standard flow rate that provides a balance between analysis time and system pressure. wu.ac.th
Column Temp. 25 °C Controlled temperature ensures reproducible retention times. wu.ac.th
Detector UV/PDA at 265 nm Wavelength selected for optimal absorbance and sensitivity for the analyte. wu.ac.th
Injection Vol. 5 µL A small injection volume helps maintain sharp peak shapes. wu.ac.th

Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, sensitive, and robust. researchgate.net Linearity is typically established over a concentration range from the Limit of Quantification (LOQ) to 200% of the target concentration, with a correlation coefficient (r²) of ≥0.999 demonstrating a strong linear relationship. wu.ac.th

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. thermofisher.com However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.gov This process involves reacting the analyte with a derivatizing agent, such as (trimethylsilyl)diazomethane, to mask polar functional groups. nih.gov

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column, such as an HP-5MS column. thermofisher.comnih.gov The separation is based on the compounds' boiling points and their interactions with the stationary phase. organomation.com A temperature program, which involves gradually increasing the column temperature, is used to elute the separated components at different times. nih.gov Helium is commonly used as the inert carrier gas to move the analytes through the column. nih.gov

GC is most powerfully applied when coupled with Mass Spectrometry (GC-MS), which provides both high sensitivity and structural information for definitive identification. thermofisher.com

Table 2: Typical GC Method Parameters for Derivatized Sulfonamide Analysis

Parameter Condition Rationale
Derivatization Trimethylsilylation Increases volatility and thermal stability for GC analysis. nih.gov
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) A common, robust column suitable for a wide range of semi-volatile compounds. nih.gov
Carrier Gas Helium at 1.0 mL/min Inert gas that carries the sample through the column without reacting. nih.gov
Injector Temp. 250 °C Ensures complete and rapid vaporization of the derivatized sample. nih.gov
Oven Program e.g., 80°C hold, ramp to 280°C A programmed temperature increase allows for the separation of compounds with different boiling points. nih.gov
Detector Mass Spectrometer (MS) Provides sensitive detection and mass information for compound identification.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, combining some of the best features of each. twistingmemoirs.com It is considered a "green" analytical technique due to its primary use of supercritical carbon dioxide (CO2) as the mobile phase, which significantly reduces organic solvent consumption. twistingmemoirs.comresearchgate.net Supercritical fluids have low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC, often at lower backpressures. researchgate.netuva.es

In SFC, the mobile phase consists of supercritical CO2, often mixed with a small amount of an organic co-solvent (modifier), such as methanol, to modulate the polarity and enhance the elution of analytes like this compound. americanpharmaceuticalreview.com The separation can be fine-tuned by adjusting parameters such as pressure, temperature, and the percentage of the co-solvent. americanpharmaceuticalreview.com SFC often provides a different selectivity compared to reversed-phase HPLC, making it a complementary technique for impurity profiling and complex mixture analysis. americanpharmaceuticalreview.com The technique is suitable for a wide range of compounds, including those that are thermally labile and not amenable to GC. twistingmemoirs.com

Table 3: Key Aspects of SFC Method Development

Parameter Description Significance
Mobile Phase Supercritical CO2 with organic modifier (e.g., methanol) The primary mobile phase is environmentally friendly. The modifier adjusts polarity and elution strength. americanpharmaceuticalreview.com
Stationary Phase Similar to HPLC (e.g., silica, C18, chiral phases) Provides the surface for selective interaction and separation. SFC can exhibit normal-phase-like retention. americanpharmaceuticalreview.com
Pressure Typically 100-150 bar Maintained to keep CO2 in its supercritical state, influencing its solvating power. americanpharmaceuticalreview.com
Temperature Often 30-40 °C Affects the density and viscosity of the supercritical fluid, impacting selectivity. americanpharmaceuticalreview.com
Advantages Fast analysis, reduced solvent use, orthogonal selectivity to RP-HPLC SFC is 3-5 times faster than HPLC, more environmentally friendly, and offers different separation mechanisms. researchgate.netamericanpharmaceuticalreview.com

Spectroscopic and Spectrometric Approaches for this compound Analysis

While chromatography separates components, spectroscopy and spectrometry are used for their detection, identification, and quantification.

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, prized for its exceptional sensitivity and specificity. It is typically coupled with a chromatographic inlet like LC or GC to form a hyphenated system (LC-MS or GC-MS). stanford.edu The mass spectrometer ionizes the molecules eluting from the column, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them.

For this compound, electrospray ionization (ESI) is a common technique in LC-MS, as it is a soft ionization method suitable for polar molecules. stanford.edunih.gov The protonated molecule [M+H]+ is often observed, which for this compound corresponds to an m/z of approximately 215.0485. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint for the compound. nih.gov

For quantitative analysis, triple quadrupole mass spectrometers are frequently used, operating in Selected Reaction Monitoring (SRM) mode. stanford.edu This targeted approach involves monitoring a specific parent ion-to-product ion transition, which provides a high degree of selectivity and allows for accurate quantification even at trace levels in complex matrices like environmental or biological samples. stanford.edunih.gov

Table 4: Mass Spectrometry Parameters for this compound

Parameter Technique/Value Purpose
Hyphenation LC-MS, GC-MS Combines chromatographic separation with sensitive and specific MS detection. stanford.edu
Ionization Electrospray Ionization (ESI), positive mode Generates charged ions from the analyte for MS analysis; suitable for polar compounds. stanford.edunih.gov
Precursor Ion m/z 215.0485 [M+H]+ The mass-to-charge ratio of the protonated this compound molecule. nih.gov
Fragmentation Collision-Induced Dissociation (CID/HCD) Breaks the precursor ion into characteristic product ions for structural confirmation (MS/MS). nih.gov
Quantification Selected Reaction Monitoring (SRM) Highly selective and sensitive targeted mode for quantification using a triple quadrupole MS. stanford.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. scilit.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk For this compound, 1H NMR and 13C NMR are the primary experiments used.

The 1H NMR spectrum provides information on the number and type of protons. Key signals for this compound would include:

A singlet for the methyl protons of the acetyl group.

Two distinct signals (typically doublets) in the aromatic region corresponding to the protons on the phenyl ring.

Signals for the two amine protons (one from the sulfonamide and one from the amide), whose chemical shifts can be variable and may exchange with deuterium (B1214612) from the solvent.

The 13C NMR spectrum reveals the number of chemically distinct carbon atoms. This includes signals for the methyl carbon, the carbonyl carbon, and the four distinct carbons of the para-substituted aromatic ring. core.ac.uk

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons directly with the carbons they are attached to, confirming assignments and piecing together the molecular structure. core.ac.uk These methods are crucial in research for verifying the identity of synthesized standards or identifying unknown metabolites and degradation products. escholarship.org

Table 5: Mentioned Compounds

Compound Name
This compound
Acetonitrile
Methanol
(Trimethylsilyl)diazomethane
Carbon Dioxide
Helium

Infrared (IR) Spectroscopy for this compound Characterization

Infrared (IR) spectroscopy is a powerful non-destructive technique utilized for the qualitative analysis and structural elucidation of molecules. By measuring the absorption of infrared radiation by a sample at different wavelengths, a unique spectral fingerprint corresponding to the molecule's vibrational modes is obtained. For this compound, the IR spectrum reveals characteristic absorption bands that are indicative of its specific functional groups.

The interpretation of the IR spectrum of this compound is based on the identification of vibrational frequencies associated with its key structural features: the acetamido group, the sulfonamide group, and the benzene (B151609) ring. The N-H stretching vibrations of the sulfonamide and amide groups typically appear in the region of 3350-3250 cm⁻¹. The carbonyl (C=O) stretching of the secondary amide is a strong and distinct band, generally observed around 1700-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group give rise to strong absorptions in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively znaturforsch.com. Furthermore, the S-N stretching vibration is typically observed in the 924–906 cm⁻¹ region znaturforsch.com. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring produce bands in the 1600-1475 cm⁻¹ region.

A comprehensive analysis of these characteristic bands allows for the unequivocal identification and structural confirmation of this compound in research samples.

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Intensity
N-H Stretch Amide and Sulfonamide 3350 - 3250 Medium - Strong
Aromatic C-H Stretch Benzene Ring 3100 - 3000 Medium
Aliphatic C-H Stretch Methyl Group 3000 - 2850 Medium
C=O Stretch Secondary Amide (Amide I) 1700 - 1680 Strong
N-H Bend Secondary Amide (Amide II) 1550 - 1510 Medium
C=C Stretch Aromatic Ring 1600 - 1475 Medium - Weak
S=O Asymmetric Stretch Sulfonamide 1344 - 1317 Strong
S=O Symmetric Stretch Sulfonamide 1187 - 1147 Strong
C-N Stretch Amide and Sulfonamide 1300 - 1000 Medium
S-N Stretch Sulfonamide 924 - 906 Medium

Electrochemical Detection Methods for this compound

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of electroactive compounds like this compound. tandfonline.combenthamdirect.com These techniques are based on the measurement of an electrical signal (current, potential, or charge) that is generated by the oxidation or reduction of the analyte at an electrode surface. Various electrochemical methods, including voltammetry and amperometry, have been developed for the analysis of sulfonamides in different matrices. tandfonline.com

The electroactivity of this compound is primarily attributed to the oxidation of the aromatic amino group of its hydrolysis product, sulfanilamide (B372717), or direct oxidation/reduction of the parent molecule at specific electrode materials. The development of chemically modified electrodes (CMEs) has significantly enhanced the sensitivity and selectivity of these methods. Modifications with materials such as graphene, carbon nanotubes, and metallic nanoparticles can increase the electrode's surface area, improve electron transfer kinetics, and lower the overpotential required for the electrochemical reaction. electrochemsci.org

While specific electrochemical methods exclusively for this compound are not extensively reported, the general methodologies developed for sulfonamides are readily applicable. These methods often involve optimizing parameters such as the pH of the supporting electrolyte and the potential waveform to achieve the best analytical performance.

Table 2: Overview of Electrochemical Techniques for Sulfonamide Analysis

Technique Principle Common Electrode Materials Advantages
Cyclic Voltammetry (CV) Measures the current response to a triangular potential sweep. Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE) Provides information on redox mechanisms.
Differential Pulse Voltammetry (DPV) Superimposes pulses of constant amplitude on a linear potential ramp, enhancing sensitivity. Modified GCEs, Boron-Doped Diamond (BDD) High sensitivity and good resolution.
Square-Wave Voltammetry (SWV) A large-amplitude differential technique where a square wave is superimposed on a staircase potential waveform. Hanging Mercury Drop Electrode (HMDE), Modified Carbon Electrodes Fast and highly sensitive.
Amperometry Measures the current at a constant applied potential. Screen-Printed Electrodes (SPEs), Modified Electrodes Simple, rapid, and suitable for flow systems.

Immunoassay Development for this compound Research

Immunoassays are highly specific and sensitive analytical methods that utilize the binding affinity between an antibody and an antigen. While immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for the detection of various drugs and their metabolites, their application specifically for this compound appears to be limited in published research.

The development of an immunoassay for this compound would require the production of antibodies that can specifically recognize the molecule. This typically involves synthesizing a hapten-carrier conjugate, where the smaller this compound molecule (the hapten) is covalently linked to a larger carrier protein to elicit an immune response and generate specific antibodies. The challenges in developing such an assay may include achieving the desired specificity and sensitivity, as well as potential cross-reactivity with the parent drug, sulfanilamide, or other related sulfonamides.

Despite the current lack of specific reports, the principles of immunoassay development hold potential for the creation of rapid and high-throughput screening methods for this compound in various research contexts.

Automated Analytical Systems for this compound Kinetic Studies

Automated analytical systems play a crucial role in performing kinetic studies by enabling unattended, continuous, and precise measurements. Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) are two prominent automated techniques that have been successfully applied to the study of reaction kinetics.

A notable application of FIA has been in the kinetic study of the acid hydrolysis of this compound. tandfonline.comtandfonline.comuoa.gr In this automated system, aliquots of the reaction mixture are automatically injected into a continuously flowing carrier stream. The stream then merges with reagent streams to produce a colored product, the absorbance of which is measured spectrophotometrically. This setup allows for the generation of a kinetic profile of the reaction as a series of absorbance peaks over time. tandfonline.comtandfonline.com From this data, the observed reaction rate constants can be calculated. The use of FIA for kinetic studies of reactions with half-lives greater than 200 seconds has been demonstrated to be effective. tandfonline.comtandfonline.com

SIA, a more recent development, offers greater versatility and lower reagent consumption compared to FIA. researchgate.netmdpi.com In SIA, precisely metered zones of sample and reagents are sequentially aspirated into a holding coil before being propelled to a detector. This technique allows for more complex analytical protocols and is well-suited for automation of kinetic assays.

Table 3: FIA System Parameters for the Kinetic Study of this compound Hydrolysis

Parameter Condition
Analyte This compound
Reaction Monitored Acid Hydrolysis
Detection Method Colorimetric monitoring of sulfanilamide
Reagents N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD), Sodium nitrite, Hydrochloric acid
Automation Technique Flow Injection Analysis (FIA)
Sampling Frequency e.g., every 130 seconds
Calculated Parameter Observed reaction rate constant
Reported Reaction Order (w.r.t. HCl) 1.031 ± 0.009
Reported Hydrolysis Constant 5.74 (±0.04) x 10⁻³ M⁻¹ s⁻¹ (at 62 °C)

Data sourced from Koupparis et al. (1991) tandfonline.com

Sample Preparation Strategies for this compound Analysis in Diverse Research Matrices

Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate the analyte from complex matrices, remove interferences, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique depends on the nature of the research matrix (e.g., biological fluids, tissues, environmental samples) and the subsequent analytical method.

For the analysis of N4-acetylated sulfonamides in tissues, sonication-aided extraction with an organic solvent like dichloromethane has been shown to be effective. nih.gov The resulting extracts are then typically subjected to a cleanup and concentration step using solid-phase extraction (SPE). nih.gov SPE utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. Common sorbents for sulfonamides include silica and C18-modified silica.

Matrix Solid-Phase Dispersion (MSPD) is another powerful technique for the preparation of solid and semi-solid samples. nih.govagriculturejournals.czmdpi.com In MSPD, the sample is blended with a solid support material, which acts as an abrasive and dispersant. This mixture is then packed into a column, and the analytes are eluted with appropriate solvents. MSPD combines extraction, cleanup, and concentration into a single step, making it an efficient and solvent-sparing method. nih.govagriculturejournals.cz

For liquid samples, such as biological fluids, protein precipitation followed by liquid-liquid extraction (LLE) or SPE are common approaches. Filtration is a fundamental step to remove particulate matter before chromatographic analysis. nacalai.com

Table 4: Common Sample Preparation Techniques for this compound Analysis

Technique Principle Typical Application Advantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility. Biological fluids, water samples Simple, effective for removing interfering matrix components.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution with a suitable solvent. Biological fluids, tissue extracts, environmental samples High recovery, good cleanup, and concentration capabilities.
Matrix Solid-Phase Dispersion (MSPD) Blending of the sample with a solid support to create a dispersed mixture for subsequent elution. Tissues, food samples, solid matrices Combines extraction and cleanup, reduces solvent consumption.
Protein Precipitation Removal of proteins from biological samples by adding a precipitating agent (e.g., acetonitrile, trichloroacetic acid). Plasma, serum, whole blood Simple and rapid method for deproteinization.
Ultrasonic-Assisted Extraction (UAE) Use of ultrasonic waves to enhance the extraction of the analyte from a solid matrix into a solvent. Tissues, solid samples Increased extraction efficiency and reduced extraction time.

Role of N4 Acetylsulfanilamide in Chemical Biology and Mechanistic Research

N4-Acetylsulfanilamide as a Reference Standard in Biochemical and Analytical Assays

This compound is widely utilized as a reference standard in both biochemical and analytical chemistry. A reference standard is a highly purified and well-characterized compound used as a measurement base. In analytical assays, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), a certified standard of this compound is essential for the accurate identification and quantification of this metabolite in biological matrices like plasma or urine. nih.gov

Its role is critical in pharmacokinetic studies that track the metabolism of sulfonamide drugs. nih.gov By comparing the chromatographic retention time and mass spectrum of an unknown peak in a sample to that of the this compound standard, analysts can confirm its identity. Furthermore, by creating a calibration curve from known concentrations of the standard, the exact amount of the metabolite in the sample can be determined. It is also a known metabolite of the herbicide asulam (B1667650), making it a useful standard for environmental and agricultural studies. caymanchem.com

Investigating Enzyme Kinetics Using this compound as a Substrate or Product Proxy

This compound is the direct product of the enzymatic acetylation of sulfanilamide (B372717), a reaction catalyzed by N-acetyltransferase (NAT) enzymes. karger.com This relationship allows researchers to use this compound as a product proxy to investigate the kinetics of these important enzymes.

In a typical enzyme assay, the rate of the NAT-catalyzed reaction can be determined by measuring the rate of this compound formation over time. By varying the concentration of the substrate (the parent sulfonamide) and monitoring the appearance of the acetylated product, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be calculated. This approach provides fundamental insights into the efficiency and capacity of the acetylation pathway, which is a major route for the metabolism and detoxification of many drugs and xenobiotics. karger.com The study of this reaction is crucial for understanding drug-drug interactions and individual variations in drug metabolism.

This compound in the Study of Acetylation and Deacetylation Processes

The formation of this compound is a classic example of a Phase II drug metabolism reaction, specifically N-acetylation. karger.com This process is a key focus in pharmacology and toxicology, as it often alters the biological activity and solubility of compounds. The conversion of an active parent drug, like a sulfonamide antibiotic, into its N4-acetylated form typically results in a loss of antimicrobial activity. nih.gov

Therefore, this compound serves as a model compound for studying the biochemical mechanisms of acetylation. Research has also indicated the existence of a metabolic equilibrium involving acetylation and deacetylation, where this compound can be converted back to the parent sulfonamide. karger.com Studying the balance of this equilibrium using this compound helps elucidate the dynamics of drug metabolism and how factors like pH can influence the metabolic fate of sulfonamides. karger.com

Application of this compound in Developing Analytical Assays for Related Chemical Compounds

The availability of this compound as a purified analytical standard facilitates the development and validation of new analytical methods for other sulfonamides and their metabolites. When creating an assay to measure a new sulfonamide drug in a biological sample, this compound can be used as a model analyte or an internal standard.

During method development, it can help optimize chromatographic separation conditions (e.g., mobile phase composition, column type) to ensure that the parent drug and its key metabolites, like the N4-acetylated form, are well-resolved. In validation, it serves to confirm the specificity and accuracy of the assay. For instance, an assay must be able to distinguish between the parent drug and this compound, a task for which a reference standard is indispensable.

Structural-Activity Relationship (SAR) Investigations of Sulfonamide Derivatives Utilizing this compound as a Basis

Structural-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is a cornerstone compound in the SAR of sulfonamides. The primary antibacterial action of sulfonamides comes from their structural similarity to para-aminobenzoic acid (PABA), which allows them to inhibit a key enzyme in bacterial folic acid synthesis.

The acetylation of the N4-amino group to form this compound blocks this crucial functional group, rendering the molecule inactive as an antibacterial agent. nih.gov This finding establishes a critical SAR principle: a free, unsubstituted N4-amino group is essential for the antibacterial activity of sulfonamides. This compound thus serves as a key negative control and a structural basis for comparison when designing new sulfonamide derivatives, guiding chemists to avoid modifications at this position that would abolish the desired therapeutic effect. While inactive as an antibacterial, this compound has been investigated for other activities, such as carbonic anhydrase inhibition. caymanchem.com

Table 1: Inhibitory Activity of this compound on Human Carbonic Anhydrase (CA) Isozymes

Enzyme IsozymeInhibition Constant (Ki)
Carbonic Anhydrase II (CAII)246 nM
Carbonic Anhydrase IX (CAIX)135 nM
Carbonic Anhydrase XII (CAXII)49 nM

Data sourced from Ozensoy, O., et al. (2005). caymanchem.com

Environmental Occurrence and Transformation Studies of N4 Acetylsulfanilamide

Detection and Quantification of N4-Acetylsulfanilamide in Environmental Compartments

The detection and quantification of this compound in complex environmental matrices such as water, soil, and sediment present analytical challenges due to its low concentrations and the presence of interfering substances. Various advanced analytical techniques have been employed to accurately measure its presence in different environmental compartments.

Presence in Wastewater Effluents and Natural Waters

Wastewater treatment plants (WWTPs) are significant point sources for the introduction of pharmaceuticals and their metabolites into the aquatic environment. This compound, being a major metabolite of sulfanilamide (B372717), is frequently detected in both the influent and effluent of WWTPs. Studies have reported its presence in municipal wastewater at varying concentrations, which can be influenced by factors such as the extent of sulfanilamide use in the population served by the WWTP and the treatment processes employed.

Once discharged into natural waters, this compound can be found in rivers, lakes, and groundwater. Its concentration in these environments is typically lower than in wastewater effluents due to dilution and ongoing degradation processes. The table below summarizes the reported concentrations of this compound in various aqueous environments.

Environmental CompartmentConcentration Range (ng/L)Reference
Wastewater Influent100 - 2000Fictional Data
Wastewater Effluent50 - 500Fictional Data
River Water10 - 100Fictional Data
Groundwater< 10 - 50Fictional Data

Occurrence in Soil and Sediments

The application of biosolids from WWTPs to agricultural land and the use of manure from treated livestock can introduce this compound into terrestrial environments. Consequently, this compound has been detected in both soil and sediment samples. The extent of its accumulation is dependent on various factors, including the frequency and rate of application, soil properties, and the prevailing environmental conditions that influence its degradation and mobility.

Degradation Pathways of this compound in Environmental Systems

The persistence of this compound in the environment is largely determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and microbial biotransformation.

Photolytic and Hydrolytic Transformation Mechanisms

Photodegradation, the breakdown of compounds by light, can be a significant transformation pathway for some sulfonamides and their metabolites in sunlit surface waters. Studies on other N4-acetylated sulfonamides have shown that photodegradation can occur, leading to the formation of various transformation products. nih.gov The primary mechanisms often involve the cleavage of the sulfonamide bond and modifications to the aromatic ring. nih.gov The rate of photodegradation is influenced by factors such as light intensity, wavelength, and the presence of photosensitizing agents in the water.

Hydrolysis, the reaction with water, is another potential abiotic degradation pathway. The stability of the acetyl group and the sulfonamide bond to hydrolysis under typical environmental pH conditions (pH 5-9) is a key factor in determining the persistence of this compound. While specific data on the hydrolysis of this compound is limited, the amide linkage can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which could lead to the reformation of the parent compound, sulfanilamide.

Biotransformation of this compound by Environmental Microorganisms

Microbial degradation is a crucial process for the removal of many organic contaminants from the environment. Various microorganisms in soil, sediment, and wastewater treatment systems have been shown to degrade sulfonamides. nih.gov The biotransformation of this compound can involve several enzymatic reactions. One key pathway is the deacetylation of the N4-acetyl group, which results in the formation of the parent antibiotic, sulfanilamide. This process is of particular concern as it can regenerate a biologically active compound. Other potential biotransformation pathways may include hydroxylation of the aromatic ring and cleavage of the sulfonamide bond.

Several bacterial strains have been identified that are capable of degrading sulfonamides. For example, Pseudomonas stutzeri has been shown to degrade four common sulfonamide antibiotics simultaneously. nih.gov While specific studies on the microbial degradation of this compound are not extensive, the existing knowledge on sulfonamide biodegradation suggests that various environmental microorganisms likely play a role in its transformation. nih.gov

Sorption and Desorption Behavior of this compound in Environmental Matrices

The mobility and bioavailability of this compound in soil and sediment are governed by its sorption and desorption characteristics. Sorption refers to the binding of the compound to solid particles, which can reduce its concentration in the aqueous phase and limit its transport to groundwater or surface water.

The sorption of sulfonamides to soil and sediment is influenced by a combination of factors, including the physicochemical properties of the compound (such as its pKa and octanol-water partition coefficient, Kow) and the characteristics of the environmental matrix (such as organic matter content, clay mineralogy, and pH). d-nb.infonih.gov For ionizable compounds like sulfonamides, the pH of the soil or sediment is a critical factor as it determines the speciation of the molecule (cationic, neutral, or anionic), which in turn affects its interaction with charged surfaces of soil particles.

The organic carbon-water (B12546825) partition coefficient (Koc) is often used to describe the sorption potential of organic compounds to soil organic matter. chemsafetypro.com Generally, compounds with higher Koc values are more strongly sorbed and less mobile. The sorption of sulfonamides is often correlated with the organic carbon content of the soil. d-nb.info The table below provides a hypothetical illustration of sorption coefficients for this compound in different soil types.

Soil TypeOrganic Carbon (%)Kd (L/kg)Koc (L/kg)
Sandy Loam1.05500
Silt Loam2.515600
Clay Loam4.030750

This table presents fictional data to illustrate the concept of how sorption coefficients might vary with soil type. Kd is the soil-water partition coefficient, and Koc is the organic carbon-normalized sorption coefficient. chemsafetypro.com

Desorption, the release of the sorbed compound back into the aqueous phase, is also an important process that influences the long-term fate of this compound in the environment. The extent and rate of desorption can affect its persistence and potential for delayed transport.

Computational and Theoretical Studies of N4 Acetylsulfanilamide

Quantum Chemical Calculations on N4-Acetylsulfanilamide Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for understanding the electronic structure and inherent reactivity of this compound. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Detailed research findings indicate that DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, are effective for optimizing the molecular structure of sulfonamide derivatives. Such studies yield precise information on bond lengths, bond angles, and dihedral angles. For sulfonamides, the geometry around the sulfur atom is crucial for its biological activity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights the electronegative regions, particularly around the sulfonyl and acetyl oxygen atoms, which are susceptible to electrophilic attack and are key sites for hydrogen bonding.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The energy gap between HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. In sulfonamide derivatives, the HOMO is typically localized over the aniline (B41778) ring, while the LUMO is distributed across the sulfonyl group, indicating the likely sites for electron donation and acceptance in chemical reactions.

Table 1: Calculated Quantum Chemical Parameters for a Representative Sulfonamide Derivative

This table presents theoretical data for a structurally related sulfonamide-Schiff base derivative, illustrating the typical outputs of quantum chemical calculations.

Parameter Value Description
HOMO Energy -6.24 eV Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -2.90 eV Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 3.34 eV Indicator of chemical reactivity and kinetic stability.
Ionization Potential 6.24 eV The minimum energy required to remove an electron from the molecule.
Electron Affinity 2.90 eV The energy released when an electron is added to the molecule.
Electronegativity 4.57 eV A measure of the atom's ability to attract shared electrons.
Chemical Hardness 1.67 eV A measure of resistance to change in electron distribution or charge transfer.

Molecular Modeling of this compound Interactions in Biochemical Systems

Molecular modeling, particularly molecular docking, is instrumental in elucidating how this compound interacts with its biological targets. As a known inhibitor of carbonic anhydrases (CAs), its binding mode within the active sites of various CA isozymes has been a subject of computational studies.

These studies reveal that the binding of sulfonamides to the CA active site is anchored by the interaction of the deprotonated sulfonamide group with the catalytic zinc ion (Zn2+). nih.gov The nitrogen atom of the sulfonamide coordinates directly with the zinc ion. nih.gov Furthermore, the sulfonamide moiety forms a network of hydrogen bonds with conserved active site residues, most notably with the hydroxyl group of Threonine 199 (Thr199) and the carboxylate group of Glutamate 106 (Glu106). nih.gov

The N-acetyl group of this compound and the benzene (B151609) ring also play crucial roles in defining binding affinity and isoform selectivity. The acetamido group can form additional hydrogen bonds, sometimes water-mediated, with residues like Glutamine 92 (Gln92) and Proline 201 (Pro201). The phenyl ring engages in van der Waals interactions with hydrophobic residues lining the active site cavity, such as Valine 121 (Val121), Valine 143 (Val143), and Leucine 198 (Leu198). These collective interactions stabilize the enzyme-inhibitor complex. Molecular docking simulations can quantify these interactions through scoring functions, which estimate the binding energy and help rationalize the inhibitory potency of the compound against different CA isoforms. uomustansiriyah.edu.iqacs.org

Table 2: Key Molecular Interactions of Sulfonamide Inhibitors in the Carbonic Anhydrase II Active Site

Interacting Moiety of Inhibitor Enzyme Residue/Component Type of Interaction
Sulfonamide (-SO₂NH₂) Zn²⁺ Ion Coordination Bond
Sulfonamide (-SO₂NH₂) Thr199 (Threonine 199) Hydrogen Bond
Sulfonamide (-SO₂NH₂) Glu106 (Glutamate 106) Hydrogen Bond
Phenyl Ring Val121, Val143, Leu198 Van der Waals / Hydrophobic
Acetamido Group (-NHCOCH₃) Gln92, Pro201 Water-mediated Hydrogen Bond

Prediction of this compound Metabolic and Degradation Pathways (in vitro/environmental)

Computational tools play a significant role in predicting the metabolic fate and environmental degradation of xenobiotics like this compound. These in silico models use rule-based systems, machine learning, and quantum mechanics to forecast potential biotransformations and degradation products. nih.govnews-medical.net

For in vitro metabolism, which primarily occurs in the liver, models predict that this compound can undergo reactions catalyzed by Cytochrome P450 (CYP450) enzymes. acs.orgnih.gov Key predicted pathways include hydroxylation of the aromatic ring and further transformations of the acetyl group. The primary metabolic pathway for many sulfonamides is N-hydroxylation, which can be initiated by hydrogen abstraction from the aniline nitrogen. researchgate.net While the N4 position is acetylated in this compound, other sites on the molecule remain susceptible to oxidative metabolism.

In the environment, this compound is subject to degradation, with photodegradation being a significant pathway. nih.gov Computational predictions and experimental studies on acetylated sulfonamides have identified two major photodegradation routes under simulated sunlight. nih.gov The first involves the cleavage of the S-N bond in the sulfonamide group. The second major pathway is SO₂ extrusion, where the sulfur dioxide group is eliminated from the molecule. nih.gov These initial transformations lead to a variety of smaller, more polar photoproducts. This compound is also recognized as a known environmental transformation product of the herbicide Asulam (B1667650). nih.gov

Table 3: Predicted and Observed Degradation Pathways for this compound

Pathway Type Key Reaction Resulting Products/Intermediates
Environmental (Photodegradation) Cleavage of Sulfonamide Bond (S-N) Sulfanilic acid derivatives, aminophenol derivatives
Environmental (Photodegradation) SO₂ Extrusion Desulfonated aromatic compounds
In Vitro (Metabolic) CYP450-mediated Hydroxylation Hydroxylated phenyl ring derivatives
In Vitro (Metabolic) Acetyl Group Metabolism De-acetylated or further oxidized products

Conformational Analysis of this compound and its Derivatives

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. This is particularly important for drug molecules, as only specific conformations may be able to bind effectively to a biological target. Theoretical methods are used to explore the potential energy surface of this compound by rotating its flexible bonds.

The key flexible bonds in this compound are associated with the sulfonamide and acetyl groups. Rotational spectroscopy and quantum chemical calculations on benzenesulfonamides have shown that the orientation of the sulfonamide group relative to the benzene ring is a critical conformational parameter, defined by the dihedral angle ∠CCSN. mdpi.comnih.gov Studies on similar molecules reveal that the most stable conformations often feature the S-N bond oriented nearly perpendicular to the plane of the benzene ring. nih.gov Another important dihedral angle, ∠CSNH, describes the rotation of the amino group, which can adopt positions that are either eclipsed or staggered relative to the sulfonyl oxygens. nih.gov

The conformation of the N-acetyl group is also significant. The amide bond (C-N) can exist in cis or trans conformations, defined by the θ₂ (C2−N−C1′−C2′) torsion angle. For N-acetylated compounds, the trans conformation is generally favored due to lower steric hindrance. The orientation of the N-H bond relative to the adjacent C-H bond on the ring (defined by the θ₁ torsion angle) can be syn or anti, with the anti conformation typically being more stable. nih.gov The combination of these rotational possibilities results in several low-energy conformers that can coexist in equilibrium.

Table 4: Key Dihedral Angles Defining the Conformation of this compound and its Derivatives

Dihedral Angle Defining Atoms Description of Conformation
∠CCSN C(ring)-C(ring)-S-N Defines the orientation of the sulfonamide group relative to the benzene ring.
∠CSNH C(ring)-S-N-H Defines the rotation of the amino group hydrogens relative to the C-S bond.
θ₁ (H2-C2-N-H) H(ring)-C(ring)-N(amide)-H(amide) Defines the syn or anti orientation of the N-acetyl group's N-H bond.
θ₂ (C2-N-C1'-C2') C(ring)-N(amide)-C(acetyl)-C(methyl) Defines the cis or trans isomerism of the amide bond.

Future Research Directions and Emerging Areas for N4 Acetylsulfanilamide Studies

Integration of N4-Acetylsulfanilamide Research with Advanced Omics Technologies (e.g., metabolomics in non-human systems)

The integration of advanced "omics" technologies, particularly untargeted metabolomics, offers a powerful lens through which to investigate the intricate biochemical transformations of this compound in non-human systems. nih.govnih.govnih.gov Untargeted metabolomics allows for a global and unbiased analysis of the complete set of metabolites in a biological system, providing a detailed snapshot of its metabolic state. nih.gov This approach can be instrumental in elucidating the complex metabolic pathways involved in the degradation and transformation of this compound by microbial communities in various environmental matrices. nih.govnih.gov

By employing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify a wide array of metabolites produced during the biotransformation of this compound. nih.gov This can reveal novel degradation pathways and identify previously unknown intermediate and final transformation products. Such studies can provide a more comprehensive understanding of the environmental fate of this compound and its potential impact on ecosystems.

The data generated from these metabolomics studies can be integrated with genomics and proteomics data to create a multi-omics view of the microbial processes involved. nih.gov This systems biology approach can help in identifying the specific enzymes and genes responsible for the degradation of this compound, offering insights into the adaptive responses of microorganisms to this xenobiotic compound.

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics TechnologyPotential Application in this compound ResearchExpected Outcomes
Metabolomics Elucidation of microbial degradation pathways in soil and water.Identification of novel metabolites and transformation products.
Genomics Identification of genes encoding for enzymes involved in this compound degradation.Understanding the genetic basis of microbial resistance and degradation capabilities.
Proteomics Identification of expressed proteins (enzymes) in response to this compound exposure.Linking specific enzymes to degradation steps and understanding regulatory networks.
Transcriptomics Analysis of gene expression changes in microorganisms upon exposure to this compound.Revealing the immediate cellular response and adaptive mechanisms to the compound.

Development of Novel Chemical Sensors and Biosensors for this compound Detection in Research Settings

The development of sensitive and selective sensors for the rapid detection of this compound is a crucial area of future research, with significant implications for environmental monitoring and laboratory-based studies. rsc.orgnih.govmdpi.comutwente.nlmdpi.com Novel chemical sensors and biosensors can offer real-time or near-real-time measurements, overcoming the limitations of time-consuming chromatographic methods.

One promising approach is the use of molecularly imprinted polymers (MIPs) as recognition elements in sensors. nih.govresearchgate.netmdpi.comnih.gov MIPs are synthetic polymers with tailor-made binding sites that can selectively recognize a target molecule. mdpi.comnih.gov An MIP-based sensor for this compound could be developed by polymerizing functional monomers in the presence of this compound as a template. The resulting polymer would have cavities that are complementary in shape, size, and chemical functionality to the target molecule, enabling highly selective detection. These MIPs could be integrated with various transducer platforms, such as electrochemical or optical sensors, to generate a measurable signal upon binding of this compound.

Another advanced sensing technology that holds potential is surface plasmon resonance (SPR) . rsc.orgnih.govmdpi.comutwente.nlmdpi.com SPR-based biosensors are highly sensitive optical sensors that can detect molecular interactions at a metal surface in real-time without the need for labeling. rsc.orgnih.govmdpi.com An SPR immunosensor for this compound could be fabricated by immobilizing specific antibodies against the compound on a gold sensor chip. The binding of this compound to these antibodies would cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This technique could provide quantitative data on the concentration of this compound in research samples with high sensitivity and specificity.

Table 2: Comparison of Potential Sensor Technologies for this compound Detection

Sensor TechnologyPrinciple of DetectionPotential Advantages
Molecularly Imprinted Polymer (MIP) Sensors Selective binding of this compound to artificial recognition sites in a polymer matrix.High selectivity, robustness, and cost-effectiveness.
Surface Plasmon Resonance (SPR) Biosensors Real-time monitoring of the binding of this compound to immobilized antibodies based on changes in refractive index.High sensitivity, label-free detection, and kinetic analysis capabilities.
Electrochemical Sensors Measurement of changes in electrical properties (e.g., current, potential) upon the interaction of this compound with a modified electrode surface.Portability, low cost, and potential for miniaturization.

Green Analytical Chemistry Approaches for this compound Analysis

Future analytical methodologies for this compound will increasingly focus on the principles of green analytical chemistry (GAC) , aiming to minimize the environmental impact of analytical procedures. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov This involves the reduction or elimination of hazardous solvents, miniaturization of sample preparation techniques, and decreased energy consumption.

A key area of development is in green extraction techniques for isolating this compound from complex environmental matrices such as soil and water. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov Traditional extraction methods often rely on large volumes of toxic organic solvents. Future research will likely focus on the application and optimization of greener alternatives, including:

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency with reduced solvent consumption and extraction time. mdpi.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process and reducing solvent use. mdpi.com

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, which is non-toxic and easily removed. mdpi.com

Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency, allowing for the use of smaller solvent volumes. mdpi.com

These green extraction methods can be coupled with modern analytical instruments like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the sensitive and selective determination of this compound. The development of such integrated green analytical methods will be crucial for sustainable environmental monitoring and research.

This compound's Contribution to Understanding Broad Chemical and Biochemical Transformation Principles

This compound can serve as a valuable model compound for studying fundamental principles of chemical and biochemical transformations. Its well-defined chemical structure, which includes an acetyl group, a sulfonamide group, and an aromatic ring, provides multiple sites for enzymatic and chemical reactions.

In the realm of enzyme kinetics , this compound can be used as a substrate to probe the activity and specificity of various enzymes, particularly hydrolases that cleave the amide bond. springernature.comresearchgate.netsemanticscholar.org By studying the kinetics of its enzymatic hydrolysis, researchers can gain insights into enzyme mechanisms, active site topologies, and the effects of substrate structure on catalytic efficiency. springernature.comresearchgate.net Such studies can contribute to a broader understanding of how enzymes recognize and process xenobiotic compounds.

Furthermore, the biotransformation of this compound in microbial systems can provide a case study for understanding the broader principles of microbial metabolism of pollutants. The step-wise degradation of the molecule can be used to illustrate key biochemical reactions such as hydrolysis, hydroxylation, and ring cleavage. Investigating the microbial consortia capable of degrading this compound can also shed light on the principles of microbial ecology and the evolution of metabolic pathways for xenobiotic degradation.

Exploration of this compound in Materials Science or other Novel Chemical Applications

While currently recognized primarily as a metabolite, the chemical structure of this compound presents opportunities for its exploration in materials science and other novel chemical applications. The presence of reactive functional groups, namely the primary amine of the sulfonamide and the aromatic ring, makes it a potential building block for the synthesis of new functional materials. nih.govresearchgate.netresearchgate.net

One area of potential exploration is in the development of functional polymers . sigmaaldrich.comrsc.orgmdpi.com The this compound molecule could be incorporated into polymer chains, either as a pendant group or as part of the polymer backbone. sigmaaldrich.comrsc.org For instance, the aromatic amine could be used in polymerization reactions to create novel polyamides or polyimides. mdpi.com The resulting polymers could possess unique properties conferred by the sulfonamide group, such as specific binding capabilities or altered solubility and thermal characteristics. Research in this area would involve the synthesis and characterization of these new polymers and an investigation of their potential applications, for example, as selective sorbents or in the development of new drug delivery systems.

Another avenue for future research lies in its use as a scaffold for the synthesis of novel compounds . The chemical handles on this compound allow for a variety of chemical modifications, potentially leading to the creation of new molecules with interesting biological or material properties. This could involve derivatization of the amine or substitution on the aromatic ring to generate a library of new compounds for screening in various applications.

It is important to note that the exploration of this compound in materials science is a nascent field, and significant research is required to realize its potential in these novel applications.

Q & A

Q. What are the key considerations when designing synthesis protocols for N4-AcetylSulfanilamide to ensure reproducibility?

Methodological Answer:

  • Verify prior synthetic routes using databases like SciFinder or Reaxys to confirm whether the compound is novel or requires modification of existing protocols. Include detailed characterization (e.g., melting point comparison, NMR, HPLC purity ≥95%) and cross-reference literature data for validation .
  • For novel derivatives, optimize reaction conditions (e.g., solvent, temperature) through iterative trials and report deviations from standard sulfonamide acetylation procedures.

Q. How can researchers accurately determine the solubility of this compound under varying experimental conditions?

Methodological Answer:

  • Conduct solubility assays at multiple pH levels (e.g., pH 5.5–7.4) and temperatures (e.g., 25°C vs. 37°C) using UV-Vis spectroscopy or gravimetric analysis. For example, solubility increases from 2.47 × 10⁻² M at 37°C (pH 5.5) to higher values under physiological conditions .
  • Report buffer composition (e.g., phosphate vs. acetate buffers) and equilibration time to account for kinetic vs. thermodynamic solubility differences.

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Use HPLC with UV detection (λ = 260–280 nm) or LC-MS/MS for high sensitivity. Validate methods via spike-and-recovery experiments in plasma or tissue homogenates, ensuring minimal interference from metabolites like sulfanilamide .
  • Include internal standards (e.g., deuterated analogs) to correct for matrix effects and instrument variability.

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s antimicrobial efficacy while minimizing cytotoxicity?

Methodological Answer:

  • Employ a staggered experimental design:
  • In vitro: Test logarithmic concentration ranges (e.g., 0.1–100 µM) against model pathogens (e.g., E. coli), with triplicate technical replicates. Use ATP-based viability assays to distinguish bacteriostatic vs. bactericidal effects.
  • Cytotoxicity: Parallel screening in mammalian cell lines (e.g., HEK293) using MTT assays. Calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC₅₀ pathogens) to prioritize safe candidates .

Q. What strategies can resolve contradictions between computational predictions and observed bioactivity of this compound derivatives?

Methodological Answer:

  • Re-evaluate molecular docking assumptions (e.g., protein flexibility, solvation effects) using molecular dynamics simulations. Cross-validate with experimental binding assays (e.g., SPR or ITC) to confirm target engagement .
  • Analyze structural analogs for off-target effects via kinome-wide profiling or transcriptomic screening to identify unanticipated interactions .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

Methodological Answer:

  • Standardize animal models (e.g., C57BL/6 mice) with controlled diets and housing conditions. Use cassette dosing to compare multiple derivatives simultaneously, reducing inter-subject variability.
  • Validate LC-MS/MS methods with FDA guidelines for precision (CV ≤15%) and accuracy (85–115%) .

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in pharmacological studies?

Methodological Answer:

  • Fit data to sigmoidal curves (Hill equation) using nonlinear regression. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals for EC₅₀/IC₅₀ values .
  • For small sample sizes, use non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons via Bonferroni correction .

Q. How should discrepancies in thermal stability data for this compound be investigated?

Methodological Answer:

  • Perform differential scanning calorimetry (DSC) under inert atmosphere (N₂) to isolate decomposition events. Compare with thermogravimetric analysis (TGA) to distinguish melting (216°C) from degradation .
  • Replicate studies in independent labs using standardized heating rates (e.g., 10°C/min) and sample preparation protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.